molecular formula C8H8ClNO4S B14842120 Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate

Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate

Cat. No.: B14842120
M. Wt: 249.67 g/mol
InChI Key: OIDGVNORCZRMCY-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 4-methylpyridine-2-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Reduced Derivatives: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .

Properties

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 6-chlorosulfonyl-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-6(8(11)14-2)10-7(4-5)15(9,12)13/h3-4H,1-2H3

InChI Key

OIDGVNORCZRMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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